2-(2-Methylbenzoyl)propiononitrile

Description

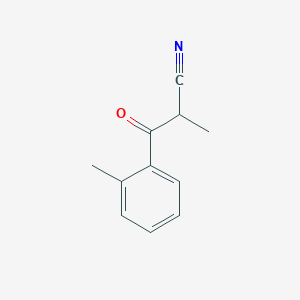

2-(2-Methylbenzoyl)propiononitrile is a nitrile derivative featuring a 2-methylbenzoyl substituent. Nitriles with aromatic substituents are commonly utilized as intermediates in pharmaceuticals, agrochemicals, and specialty materials due to their reactivity and stability .

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-methyl-3-(2-methylphenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C11H11NO/c1-8-5-3-4-6-10(8)11(13)9(2)7-12/h3-6,9H,1-2H3 |

InChI Key |

VRKLSRWJJCIXGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)

- Structure : Features a benzoyl group at the 3-position of the phenyl ring attached to a propionitrile backbone.

- Applications: A key intermediate in synthesizing ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). Rigorous quality control ensures low water and benzene content (<0.5%) to meet pharmaceutical standards .

- Physical Properties: Stable solid form, facilitating safe transport and storage. Melting points and solubility data for analogs suggest similar thermal stability for 2-(2-Methylbenzoyl)propiononitrile .

- Market Data : High demand in fine chemical industries, with production processes emphasizing cost-effective scaling and purity optimization .

3-(2-Phenylhydrazino)propiononitrile (EC 248-139-8)

- Structure: Incorporates a phenylhydrazino group linked to the nitrile via a three-carbon chain.

- Applications : Used in dyestuffs, agrochemicals, and polymer additives. Market reports highlight consumption across 200+ countries, with forecasts projecting growth until 2046 .

- Industrial Relevance : Extensive financial datasets (e.g., 9,748 spreadsheets) track its consumption by sector, emphasizing its versatility in diverse applications .

3-(Trimethoxysilyl)propiononitrile

- Structure : Contains a trimethoxysilyl group, enabling silane coupling applications.

- Applications: Primarily in adhesives and surface treatments. Its reactivity with inorganic substrates contrasts with the aromatic focus of this compound .

Comparative Analysis Table

Research Findings and Industrial Insights

- Synthetic Routes: Analogous nitriles are synthesized via Friedel-Crafts acylation or nucleophilic substitution, suggesting similar pathways for this compound .

- Regulatory Compliance : Compounds like 2-Methylbenzoyl chloride (CAS 21892-80-8) are classified as hazardous (Class 4-3-III), underscoring the need for stringent handling protocols for methylbenzoyl-containing nitriles .

- Market Dynamics: The 3-(2-phenylhydrazino)propiononitrile market is analyzed through 59 parameters, including competitive landscapes and cost structures, reflecting the granularity required for strategic planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.